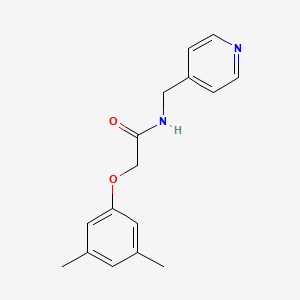

![molecular formula C18H20N4O3 B5622609 3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest is part of the 1,3,4-oxadiazole family, which is known for its valuable biological effects such as cytotoxic, antibacterial, antifungal, and anti-tubercular activities. These effects are attributed to the structural characteristics of the oxadiazole ring and its derivatives, which allow for various substitutions and modifications leading to a wide spectrum of biological activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles and their epimers has been achieved through a reaction sequence that includes treatment with hydroxylamine and subsequent cyclization of the corresponding amidoximes (Wu et al., 2000). This method illustrates the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which significantly influences the compound's electronic and spatial properties. The X-ray crystal structure analysis of these compounds reveals the influence of substituents on the stability and reactivity of the molecule. For example, the structural and spectroscopic analysis conducted by Al-Omary et al. (2014) through experimental (FT-IR, Laser-Raman) techniques and ab initio calculations provides detailed insights into the geometric parameters and vibrational frequencies of these molecules.

Chemical Reactions and Properties

Oxadiazole derivatives undergo various chemical reactions based on the substituents attached to the oxadiazole ring. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic substitutions, which can be used to further modify the structure and improve the desired biological or chemical properties. The study on the synthesis, structural characterization, and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol highlights the potential of these compounds to engage in chemical reactions leading to biologically active molecules (Kakanejadifard et al., 2013).

Propiedades

IUPAC Name |

3-(4-methylphenyl)-5-[3-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]propyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-5-7-13(8-6-12)17-19-15(24-21-17)3-2-4-16-20-18(22-25-16)14-9-10-23-11-14/h5-8,14H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPBMNQAOEOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC3=NC(=NO3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5622541.png)

![3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5622543.png)

![2-[3-(dimethylamino)propyl]-9-(4-methylphthalazin-1-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622550.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-1-propyl-1H-benzimidazole](/img/structure/B5622558.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-methyl-3-phenylpiperidine](/img/structure/B5622584.png)

![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)

![4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)

![2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)

![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)